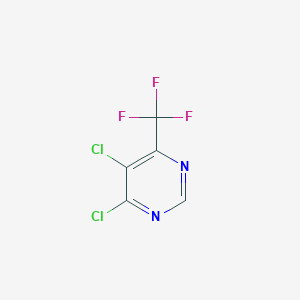

4,5-Dichloro-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

4,5-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSXFPPHNGJCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476613 | |

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141602-36-0 | |

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4,5-dichloro-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Dichlorotrifluoromethylpyrimidines

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, reactivity, and synthetic applications of dichlorotrifluoromethylpyrimidines. Recognizing the limited publicly available data for the specific isomer 4,5-dichloro-6-(trifluoromethyl)pyrimidine , this document leverages data from closely related and well-characterized isomers to construct a predictive and insightful analysis. The guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this class of fluorinated heterocycles as versatile building blocks in the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The pyrimidine core, a fundamental component of nucleobases, is a privileged structure in numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethyl group onto this scaffold can significantly enhance a molecule's properties, including:

-

Metabolic Stability: The high strength of the C-F bond often blocks metabolic pathways, increasing the compound's half-life.[2]

-

Lipophilicity: The -CF3 group increases lipophilicity, which can improve membrane permeability and oral absorption.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic profile of the pyrimidine ring, potentially enhancing interactions with biological targets.[2]

Dichlorotrifluoromethylpyrimidines are powerful intermediates, offering multiple reactive sites for diversification. The two chlorine atoms can be selectively displaced through nucleophilic aromatic substitution (SNAr), allowing for the sequential introduction of different functional groups. This guide will explore the properties and reactivity of this compound class, using available data from key isomers to provide a robust framework for researchers.

Physicochemical and Structural Properties: An Isomeric Comparison

Table 1: Structural Identifiers of Dichlorotrifluoromethylpyrimidine Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 16097-64-6[3][4][5] |

| 4,6-dichloro-2-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 705-24-8[6][7] |

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | C₅HCl₂F₃N₂ | 216.98 | 3932-97-6 |

| This compound | C₅HCl₂F₃N₂ | 216.98 | N/A |

Table 2: Physical Properties of Dichlorotrifluoromethylpyrimidine Isomers

| Property | 2,4-dichloro-6-(trifluoromethyl)pyrimidine | 4,6-dichloro-2-(trifluoromethyl)pyrimidine | This compound (Predicted) |

| Physical Form | Pale yellow liquid/oil[4] | Liquid[6] | Liquid or low-melting solid |

| Boiling Point | N/A | 157 °C @ 760 mmHg[7] | 160-180 °C @ 760 mmHg |

| Density | N/A | 1.585 - 1.627 g/mL at 25 °C[6][7] | ~1.6 g/mL |

| Refractive Index | N/A | n20/D 1.468[6] | ~1.47 |

| Solubility | Insoluble in water, soluble in organic solvents like ether.[4][8] | Insoluble in water.[8] | Expected to be insoluble in water and soluble in common organic solvents. |

Causality Insight: The boiling points and densities are relatively consistent across isomers, as these properties are primarily dictated by molecular weight and the presence of heavy atoms (Cl) and the CF3 group. The 4,5-dichloro isomer is predicted to have similar bulk properties. Minor variations arise from differences in dipole moment and crystal packing efficiency for solids.

Spectroscopic Characterization: A Guide to Structural Verification

Accurate characterization is essential to confirm the identity and purity of synthetic intermediates. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and isotopic distribution.

-

Expected Data: For any C₅HCl₂F₃N₂ isomer, electron ionization (EI-MS) would show a characteristic molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern will be distinctive:

-

[M]+ peak (containing ²³⁵Cl): Relative abundance of 100%

-

[M+2]+ peak (containing one ³⁵Cl and one ³⁷Cl): Relative abundance of ~65%

-

[M+4]+ peak (containing ²³⁷Cl): Relative abundance of ~10%

-

For 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the base peak is observed at m/z 216 (M+, with two ³⁵Cl atoms).[4]

-

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a standard gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Method:

-

Injector Temperature: 250 °C.

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the chromatogram. Analyze its mass spectrum, focusing on the molecular ion cluster and fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of specific nuclei. For dichlorotrifluoromethylpyrimidines, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The single proton on the pyrimidine ring will appear as a singlet. Its chemical shift will depend on the electronic environment created by the adjacent substituents. For 2,4-dichloro-6-(trifluoromethyl)pyrimidine, the proton at the C5 position appears as a singlet at δ 7.7 ppm (in CDCl₃).[4] For the target this compound, the proton is at the C2 position, and its chemical shift is expected to be further downfield, likely in the δ 8.5-9.0 ppm range, due to the deshielding effect of the two adjacent nitrogen atoms.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The three fluorine atoms of the -CF3 group will appear as a singlet. The chemical shift provides a sensitive probe of the electronic environment. For comparison, the ¹⁹F NMR signal for 5-chloro-2-(trifluoromethyl)pyrimidine is at δ -70.04 ppm.[9]

-

¹³C NMR: This spectrum will show five distinct carbon signals. The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the ring carbons will be indicative of their substitution pattern.

Reactivity and Synthetic Pathways

The dichlorotrifluoromethylpyrimidine core is highly electron-deficient due to the electronegativity of the two ring nitrogens, the two chlorine atoms, and the potent electron-withdrawing trifluoromethyl group. This electronic nature dictates its reactivity, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) .

The general order of reactivity for halogen displacement on a pyrimidine ring is C4/C6 > C2 >> C5.[10] This regioselectivity is governed by the ability of the ring nitrogens to stabilize the negative charge of the Meisenheimer complex intermediate.

-

For this compound:

-

The chlorine at the C4 position is expected to be the most reactive towards nucleophiles.

-

The chlorine at the C5 position is expected to be significantly less reactive.

-

This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine scaffold, which is a highly desirable trait for building molecular complexity.

Caption: Regioselective SNAr workflow for functionalizing dichloropyrimidines.

Applications in Drug Discovery and Agrochemicals

The trifluoromethyl-pyrimidine scaffold is present in a wide array of commercial and investigational products. Its derivatives have been explored for antifungal, insecticidal, and anticancer activities.[11] Dichloropyrimidine intermediates are central to the synthesis of these complex molecules.[12][13]

The value proposition of an intermediate like this compound lies in its potential to serve as a versatile starting point for generating libraries of novel compounds for high-throughput screening.

Caption: Logical flow from a chemical building block to a drug candidate.

Conclusion

While direct experimental data on This compound remains scarce, a comprehensive analysis of its isomers provides a strong predictive foundation for its physicochemical properties and chemical reactivity. It is expected to be a liquid or low-melting solid with a high density and poor water solubility. Spectroscopic analysis via MS and NMR should provide unambiguous structural confirmation.

The key value of this molecule lies in its highly electron-deficient pyrimidine core, which is primed for regioselective nucleophilic aromatic substitution. The anticipated higher reactivity of the C4-chloro substituent compared to the C5-chloro group makes this compound a particularly attractive and versatile building block for the synthesis of complex, functionalized molecules. Researchers in drug discovery and agrochemical development can leverage this intermediate to rapidly generate novel compound libraries, accelerating the discovery of new bioactive agents. Empirical validation of the properties and reactivity discussed herein is a necessary next step for any practical application.

References

- Vertex AI Search, Grounding API Redirect. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved January 14, 2026.

- Home Sunshine Pharma. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. Retrieved January 14, 2026.

- Fisher Scientific. (n.d.). 4,6-Dichloro-5-fluoropyrimidine, 98%. Retrieved January 14, 2026.

- Sigma-Aldrich. (n.d.). 4,6-Dichloro-5-fluoropyrimidine. Retrieved January 14, 2026.

- Google Patents. (2001). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. Retrieved January 14, 2026.

- NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST WebBook. Retrieved January 14, 2026.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 14, 2026.

- ChemSynthesis. (n.d.). 2,4-dichloro-6-(trifluoromethyl)pyrimidine. Retrieved January 14, 2026.

- Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved January 14, 2026.

- ChemicalBook. (n.d.). 4,6-DICHLORO-5-NITRO-2-(TRIFLUOROMETHYL)PYRIMIDINE. Retrieved January 14, 2026.

- CAMEO Chemicals. (n.d.). 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. Retrieved January 14, 2026.

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved January 14, 2026.

- ChemicalBook. (n.d.). 2,4-dichloro-6-(trifluoromethyl)pyrimidine. Retrieved January 14, 2026.

- ChemicalBook. (n.d.). 2,4-dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6. Retrieved January 14, 2026.

- ChemBK. (2024). 4,6-Dichloro-5-Fluoro Pyridine. Retrieved January 14, 2026.

- TCI Chemicals. (n.d.). 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. Retrieved January 14, 2026.

- Google Patents. (2006). US20060014952A1 - Method for producing 4,6-dichloro-5-fluoropyrimidine. Retrieved January 14, 2026.

- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved January 14, 2026.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. Retrieved January 14, 2026.

- Acros Organics. (2011). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine. Retrieved January 14, 2026.

- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved January 14, 2026.

- Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved January 14, 2026.

- PubChem. (n.d.). 3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. Retrieved January 14, 2026.

- Royal Society of Chemistry. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

- ResearchGate. (n.d.). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved January 14, 2026.

- ChemicalBook. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved January 14, 2026.

- ResearchGate. (n.d.). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry. Retrieved January 14, 2026.

- Prentice Research Group. (n.d.). Peer-Reviewed Articles. Retrieved January 14, 2026.

- BLD Pharm. (n.d.). 213265-83-9|4,6-Dichloro-5-fluoropyrimidine. Retrieved January 14, 2026.

- Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-(trifluoromethyl)pyridine 97%. Retrieved January 14, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,4-dichloro-6-(trifluoromethyl)pyrimidine CAS#: 16097-64-6 [chemicalbook.com]

- 5. 2,4-dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6 [chemicalbook.com]

- 6. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 12. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to Dichloro-(trifluoromethyl)pyrimidine Isomers: Synthesis, Properties, and Applications for the Research Professional

A Note on Nomenclature: Initial searches for "4,5-dichloro-6-(trifluoromethyl)pyrimidine" did not yield a conclusive match, suggesting a potential ambiguity in the isomer nomenclature. This guide will therefore focus on the well-documented and commercially available isomers of dichloro-(trifluoromethyl)pyrimidine, providing a comparative analysis of their properties and applications to empower researchers in navigating this chemical space.

Introduction

Dichloro-(trifluoromethyl)pyrimidine scaffolds are of significant interest to the agrochemical and pharmaceutical industries. The presence of chlorine atoms and a trifluoromethyl group on the pyrimidine ring imparts unique electronic and lipophilic properties, making these compounds versatile building blocks for the synthesis of complex, biologically active molecules. The specific arrangement of these substituents around the pyrimidine core dictates the reactivity and ultimate utility of each isomer. This guide provides a detailed overview of the key isomers, their synthesis, physicochemical properties, and applications in modern drug discovery and development.

Key Isomers and Physicochemical Properties

The precise positioning of the two chlorine atoms and the trifluoromethyl group on the pyrimidine ring gives rise to several isomers, each with a distinct Chemical Abstracts Service (CAS) number and specific physicochemical properties. Understanding these differences is critical for selecting the appropriate starting material for a given synthetic route.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6 | C₅HCl₂F₃N₂ | 216.98 | Colorless to light yellow clear liquid |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 705-24-8 | C₅HCl₂F₃N₂ | 216.98 | White or light yellow powder or liquid[1][2] |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6 | C₅HCl₂F₃N₂ | 216.98 | - |

Synthesis Strategies

The synthesis of dichloro-(trifluoromethyl)pyrimidine isomers generally involves the chlorination of a corresponding dihydroxypyrimidine precursor. The choice of starting material and reaction conditions is crucial for obtaining the desired isomer with high purity and yield.

General Chlorination Protocol

A common and effective method for the synthesis of dichloropyrimidines is the treatment of dihydroxypyrimidines with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step-by-Step Methodology:

-

Reaction Setup: The appropriate dihydroxy-(trifluoromethyl)pyrimidine precursor is suspended in an excess of phosphorus oxychloride.

-

Catalyst/Base Addition (Optional): In some cases, a base such as dimethylaniline or a hindered amine (e.g., N,N-diisopropylethylamine) is added to facilitate the reaction.[3]

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The crude product is then purified, typically by distillation or chromatography, to yield the desired dichloro-(trifluoromethyl)pyrimidine isomer.

Chemical Reactivity and Applications in Drug Development

The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, making these compounds excellent precursors for the synthesis of more complex molecules. The differential reactivity of the chlorine atoms, influenced by the position of the electron-withdrawing trifluoromethyl group, allows for selective functionalization.

Key Applications:

-

Kinase Inhibitors: The pyrimidine core is a common scaffold in the design of kinase inhibitors. The dichloro-isomers serve as starting points for the synthesis of potent and selective inhibitors by introducing various amine and ether linkages at the chloro-positions.

-

Agrochemicals: These compounds are used as intermediates in the production of herbicides and fungicides. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.

-

Medicinal Chemistry: In drug discovery, these building blocks are utilized to create libraries of compounds for screening against a wide range of biological targets. The ability to readily modify the pyrimidine core allows for the rapid optimization of lead compounds.

Safety and Handling

Dichloro-(trifluoromethyl)pyrimidine isomers are reactive chemical intermediates and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: These compounds are often classified as acute toxicants and skin corrosives.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

The dichloro-(trifluoromethyl)pyrimidine isomers are valuable and versatile building blocks in synthetic chemistry, particularly for applications in the life sciences. A thorough understanding of the specific properties and reactivity of each isomer is essential for their effective utilization in the laboratory. This guide provides a foundational understanding to aid researchers in the strategic application of these important chemical intermediates.

References

-

Home Sunshine Pharma. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. Retrieved from [Link]2]

-

Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine. Retrieved from 3]

Sources

- 1. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine 97 705-24-8 [sigmaaldrich.com]

- 2. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

Spectroscopic Profile of 4,5-dichloro-6-(trifluoromethyl)pyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 4,5-dichloro-6-(trifluoromethyl)pyrimidine. As a key heterocyclic building block in medicinal chemistry and materials science, its unambiguous structural confirmation is paramount. Due to the limited availability of published experimental spectra for this specific isomer, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition protocols and spectral interpretation. This guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural elucidation of complex halogenated heterocycles.

Introduction and Molecular Structure

This compound is a highly functionalized pyrimidine ring system. The molecule's structure, featuring two chlorine atoms and a trifluoromethyl group, imparts unique electronic properties and reactivity, making it a valuable intermediate in drug development and agrochemical synthesis. The correct identification and differentiation from its isomers, such as the more commonly documented 2,4-dichloro-6-(trifluoromethyl)pyrimidine, is critical. Spectroscopic analysis is the definitive method for such structural verification.

This guide will provide the foundational knowledge to:

-

Predict the key features in ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass Spectra.

-

Establish robust analytical protocols for acquiring high-fidelity data.

-

Confidently interpret the resulting spectra to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton, the sole proton, and the influential trifluoromethyl group.

Predicted NMR Spectral Data

The following data are predicted based on established chemical shift principles and analysis of similar fluorinated and chlorinated heterocyclic compounds.[1]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant(s) | Assignment |

| ¹H | ~9.0 - 9.2 | Singlet (s) | N/A | H-2 |

| ¹⁹F | ~ -65 to -70 | Singlet (s) | N/A | -CF₃ |

| ¹³C | ~160 | Singlet (s) | N/A | C-2 |

| ~158 | Quartet (q) | ²J(C,F) ≈ 35-40 Hz | C-6 | |

| ~140 | Singlet (s) | N/A | C-4 | |

| ~125 | Singlet (s) | N/A | C-5 | |

| ~120 | Quartet (q) | ¹J(C,F) ≈ 270-275 Hz | -CF₃ |

Expert Interpretation & Causality

-

¹H NMR: The pyrimidine ring is electron-deficient, and this effect is amplified by the three strongly electron-withdrawing substituents (-Cl x2, -CF₃). Consequently, the single proton at the C-2 position is expected to be significantly deshielded, appearing far downfield in the aromatic region, likely above 9.0 ppm.[2] Since there are no adjacent protons, its signal will be a sharp singlet.

-

¹⁹F NMR: The trifluoromethyl group attached to an aromatic ring typically resonates in the range of -60 to -70 ppm relative to a CFCl₃ standard.[3][4] The absence of other fluorine atoms in the molecule means this signal will appear as a singlet, providing a clear and sensitive marker for the presence of the -CF₃ group.

-

¹³C NMR: The carbon spectrum is highly informative. The -CF₃ carbon itself will appear as a sharp quartet due to strong one-bond coupling to the three fluorine atoms (¹J(C,F)), with a characteristically large coupling constant of ~270-275 Hz.[1][5] The carbon to which the -CF₃ group is attached (C-6) will also appear as a quartet, but with a much smaller two-bond coupling constant (²J(C,F)). The remaining carbons (C-2, C-4, C-5) are distinguished by their chemical environments, with those bonded to nitrogen and chlorine atoms appearing at lower field.

Recommended Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 15-25 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often suitable for non-polar to moderately polar compounds.

-

Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution. Ensure the instrument is properly tuned and shimmed for the specific sample.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm).

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Accumulate 16-32 scans for a high signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard single-pulse ¹⁹F spectrum, typically with proton decoupling.

-

Set the spectral center around -65 ppm with a width of ~50 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 64-128 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

-

Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm).

-

A high number of scans (≥1024) is essential due to the low natural abundance of ¹³C and the signal splitting caused by fluorine coupling.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to be dominated by strong absorptions from the C-F bonds and characteristic vibrations from the pyrimidine ring.

Table 2: Predicted Characteristic IR Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1550 - 1600 | Medium - Strong | C=N & C=C stretching (pyrimidine ring vibrations) |

| 1400 - 1500 | Medium | Pyrimidine ring skeletal vibrations |

| 1250 - 1350 | Very Strong | C-F stretching (asymmetric) of -CF₃ |

| 1100 - 1200 | Very Strong | C-F stretching (symmetric) of -CF₃ |

| 700 - 850 | Strong | C-Cl stretching |

Expert Interpretation & Causality

The most prominent features in the IR spectrum will be the extremely strong and broad absorption bands associated with the C-F stretching modes of the trifluoromethyl group.[6] These are often the most intense peaks in the entire spectrum and serve as a definitive indicator of the -CF₃ group's presence. The region between 1400-1600 cm⁻¹ will contain several bands corresponding to the stretching and deformation of the pyrimidine ring itself.[7][8] Finally, strong absorptions in the lower frequency "fingerprint region" (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibrations.

Recommended Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR surface.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Co-add 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₅HCl₂F₃N₂; Molecular Weight: 216.98 g/mol ), Electron Ionization (EI) is a common analysis method.

Table 3: Predicted Key m/z Fragments and Isotopic Pattern

| m/z Value | Ion | Comments |

| 216 / 218 / 220 | [M]⁺ | Molecular Ion Cluster. The characteristic 9:6:1 intensity ratio confirms the presence of two chlorine atoms. |

| 181 / 183 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining Cl atom gives a 3:1 isotopic pattern. |

| 148 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 113 | [M - CF₃ - Cl]⁺ | Subsequent loss of a chlorine radical. |

Expert Interpretation & Causality

-

Isotopic Pattern: The most telling feature in the mass spectrum will be the molecular ion cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a molecule with two chlorine atoms will exhibit three peaks: the M peak (containing two ³⁵Cl), the M+2 peak (one ³⁵Cl, one ³⁷Cl), and the M+4 peak (two ³⁷Cl). The relative intensities of these peaks are expected to be approximately 9:6:1 and are a definitive signature for a dichlorinated compound.[9]

-

Fragmentation: Under high-energy EI conditions, the molecular ion will fragment in predictable ways. The weakest bonds are often cleaved first. The loss of a chlorine atom (·Cl) to give the fragment at m/z 181/183 is a highly probable pathway. Another common fragmentation for trifluoromethyl-substituted aromatics is the loss of the trifluoromethyl radical (·CF₃) to yield the fragment at m/z 148.[10] Further fragmentation can occur from these primary daughter ions.

Recommended Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this.

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Conditions:

-

Injector: Use split/splitless injection at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent) is suitable.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15-20 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Acquisition Mode: Full scan mode to observe all fragments and their isotopic patterns.

-

Summary and Conclusion

The structural confirmation of this compound relies on a multi-technique spectroscopic approach. While published experimental data is scarce, a predictive analysis provides a clear and reliable roadmap for characterization.

-

NMR will confirm the precise atomic connectivity, highlighted by a downfield singlet in the ¹H spectrum, a singlet around -65 ppm in the ¹⁹F spectrum, and characteristic quartets for the CF₃-bearing carbons in the ¹³C spectrum.

-

IR will verify the presence of key functional groups, with the spectrum being dominated by intense C-F stretching bands and characteristic C-Cl vibrations.

-

MS will confirm the molecular weight and elemental composition through the unmistakable 9:6:1 isotopic cluster of the molecular ion and predictable fragmentation patterns.

By employing the protocols and interpretive logic detailed in this guide, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

-

University of California, Santa Barbara. 19F NMR Reference Standards. Available at: [Link]

-

Di Pietro, M. E., et al. (2013). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. PMC. Available at: [Link]

-

Srivastava, S. L., et al. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

ResearchGate. Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl. Available at: [Link]

-

Sharma, S.K., et al. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Available at: [Link]

-

University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... Available at: [Link]

-

Sharma, P. K. (2011). STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. ResearchGate. Available at: [Link]

-

Zhuravlev, F. A., et al. (2022). PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. PMC. Available at: [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

-

Fujimoto, T., & Nishida, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

de Souza, B. G., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

-

Professor Dave Explains. (2016). IR Spectroscopy. YouTube. Available at: [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. ias.ac.in [ias.ac.in]

- 8. asianpubs.org [asianpubs.org]

- 9. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

Reactivity and stability of 4,5-dichloro-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Reactivity and Stability of 4,5-dichloro-6-(trifluoromethyl)pyrimidine

Abstract

This compound is a halogenated and trifluoromethylated pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of two chlorine atoms and a potent electron-withdrawing trifluoromethyl group on the pyrimidine core creates a highly electrophilic scaffold, primed for diverse chemical modifications. This guide provides a comprehensive analysis of the predicted chemical reactivity and stability of this molecule. We delve into the electronic properties governing its behavior, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) reactions, predicting regiochemical outcomes based on established principles of heterocyclic chemistry. Furthermore, this document outlines the compound's expected stability profile, offers detailed, actionable protocols for its synthetic manipulation and stability assessment, and summarizes critical safety and handling procedures. This guide is intended to serve as a foundational resource for scientists exploring the use of this compound as a versatile building block in the synthesis of novel bioactive compounds.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its electron-deficient nature makes it an excellent platform for functionalization, particularly via nucleophilic substitution reactions.[1] The introduction of halogen atoms and electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, further enhances this reactivity, enabling the construction of complex molecular architectures.[1][2]

This compound presents a unique combination of reactive sites. The CF₃ group at the C6 position, one of the strongest electron-withdrawing groups, profoundly influences the electron distribution within the pyrimidine ring, activating the chlorine-bearing carbons for nucleophilic attack. This guide aims to provide a predictive yet robust framework for understanding and harnessing the chemical properties of this specific isomer, empowering researchers to make informed decisions in their synthetic strategies.

Molecular Structure and Electronic Properties

The reactivity of this compound is a direct consequence of its molecular and electronic structure. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is dramatically amplified by the substituents.

-

Trifluoromethyl Group (C6-CF₃): The CF₃ group exerts a powerful electron-withdrawing inductive effect (-I), significantly lowering the electron density across the entire ring system. This effect is most pronounced at the adjacent C5 position and the para C4 position.

-

Chloro Groups (C4-Cl, C5-Cl): The chlorine atoms also contribute a strong inductive electron-withdrawing effect (-I), further increasing the electrophilicity of the carbons to which they are attached. While they possess a weak +M (mesomeric) effect due to their lone pairs, the inductive effect is dominant in halogenated pyrimidines.

This synergistic electron withdrawal creates a highly electrophilic aromatic system, making the molecule exceptionally susceptible to attack by nucleophiles. The lowest unoccupied molecular orbital (LUMO) is expected to have significant lobes on the C4 and C5 carbons, marking them as the primary sites for nucleophilic attack.[3]

Predicted Chemical Reactivity

The primary mode of reaction for this compound is anticipated to be Nucleophilic Aromatic Substitution (SNAr). The electron-deficient ring readily stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the chloride leaving groups.[4]

Nucleophilic Aromatic Substitution (SNAr)

The general order of reactivity for nucleophilic displacement on halopyrimidines is C4(6) > C2 >> C5.[2] However, the substitution pattern of this compound introduces a fascinating regiochemical challenge.

-

Reactivity at C4: The C4 position is activated by both ring nitrogens and is para to the strongly deactivating CF₃ group. This position is typically a highly favored site for SNAr on pyrimidines.[3][5]

-

Reactivity at C5: The C5 position is generally the least reactive towards SNAr on an unsubstituted pyrimidine ring. However, in this specific isomer, it is directly adjacent to the C6-CF₃ group. This proximity results in intense inductive activation, potentially rendering the C5-Cl susceptible to displacement.

Prediction of Regioselectivity: It is predicted that for most nucleophiles, substitution will preferentially occur at the C4 position . This is because the C4 carbon benefits from activation from both the ring nitrogens and the CF₃ group, and the resulting Meisenheimer complex is better able to delocalize the negative charge across the heterocyclic system. However, the high activation at C5 means that reactions may yield a mixture of C4 and C5 substituted products, or that selectivity could be tuned by the choice of nucleophile, solvent, and reaction conditions.[6] Hard nucleophiles might show a greater propensity for attacking the C5 position due to the strong inductive pull.

The general mechanism for SNAr proceeds via a two-step addition-elimination pathway, as illustrated below.

Caption: Predicted SNAr Mechanism on the Pyrimidine Core.

Chemical Stability

The stability of this compound is a critical factor for its storage and handling.

| Condition | Predicted Stability | Rationale & Notes |

| Normal Atmospheric Conditions | Stable | Expected to be stable at room temperature in a well-sealed container, protected from moisture and light.[7] |

| Aqueous/Protic Solvents | Potential for Slow Hydrolysis | The highly activated ring may be susceptible to slow hydrolysis, especially under non-neutral pH conditions, to form the corresponding hydroxypyrimidine. |

| Acidic Conditions | Generally Stable | Protonation of the ring nitrogens may slightly deactivate the ring towards nucleophilic attack, but strong acids should be avoided. |

| Basic Conditions | Susceptible to Degradation | Strong bases can catalyze hydrolysis or react directly as nucleophiles. Use of mild, non-nucleophilic bases is recommended where necessary.[6] |

| Incompatible Materials | Strong Oxidizing Agents | As with many organic compounds, strong oxidizing agents should be avoided to prevent uncontrolled reactions.[7] |

| Thermal Stability | Stable to Moderate Heat | The compound is likely stable at temperatures typically used for reactions (e.g., up to reflux in common organic solvents), but may decompose at very high temperatures.[8] |

Proposed Experimental Protocols

The following protocols are proposed as a starting point for the investigation and use of this compound. Note: These are predictive methodologies and may require optimization.

Protocol: Mono-amination with a Primary Amine (Regioselectivity Study)

This protocol describes a model SNAr reaction to assess the regiochemical outcome of nucleophilic substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Navigating the Isomeric Maze: A Technical Guide to Sourcing and Utilizing Dichloro-(trifluoromethyl)pyrimidines for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, trifluoromethylated heterocyclic scaffolds are of paramount importance. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among these valuable building blocks, dichloro-(trifluoromethyl)pyrimidines represent a class of highly versatile intermediates for the synthesis of novel therapeutic agents.[2] This guide provides an in-depth technical overview for researchers seeking to procure and effectively utilize these critical reagents, with a special focus on the challenges and opportunities presented by the specific, and seemingly rare, 4,5-dichloro-6-(trifluoromethyl)pyrimidine .

While a multitude of isomers of dichloro-(trifluoromethyl)pyrimidine are commercially available, initial comprehensive searches reveal that This compound is not a commonly stocked research chemical. A single potential commercial source, Anax Laboratories, lists a CAS number of 392298-44-1 for this specific isomer, though this is not widely corroborated across major chemical databases.[3] This suggests that researchers interested in this particular substitution pattern may need to consider custom synthesis or rely on a specialized supplier.

This guide, therefore, will equip you with the necessary knowledge to navigate the commercial landscape of related, more accessible isomers, and provide a framework for the potential synthesis and quality control of this compound.

Part 1: The Commercial Landscape of Dichloro-(trifluoromethyl)pyrimidine Isomers

A survey of prominent chemical suppliers indicates the ready availability of several key isomers of dichloro-(trifluoromethyl)pyrimidine. Understanding the substitution patterns of these available isomers is crucial for designing synthetic routes and for considering potential structural analogs in a research program.

Table 1: Commercially Available Dichloro-(trifluoromethyl)pyrimidine Isomers

| Isomer | CAS Number | Reputable Suppliers | Notes |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | 3932-97-6 | Sigma-Aldrich[4], TCI Chemicals, Biosynth[5] | A widely available isomer used in the synthesis of various biologically active compounds. |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 705-24-8 | Sigma-Aldrich, CookeChem[6], Home Sunshine Pharma[7] | Another common isomer with applications in pharmaceutical and agrochemical research. |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6 | Thermo Fisher Scientific[8], ChemicalBook[9] | A useful synthetic intermediate for various derivatives. |

| 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 | Sigma-Aldrich, Fisher Scientific[10] | A related fluorinated analog, highlighting the diversity of available halogenated pyrimidines. |

| 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine | 96819-55-5 | Arctom Scientific[11], ChemicalBook[12] | A trifluoromethylated and fluorinated pyrimidine derivative. |

Expert Insight: The choice of isomer is dictated by the desired final molecular architecture. The chlorine atoms at different positions on the pyrimidine ring exhibit differential reactivity towards nucleophilic substitution, a key consideration for synthetic planning. For instance, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position.

Part 2: Synthesis Strategies for this compound

Given the limited commercial availability of this compound, a bespoke synthesis is a likely necessity for any research program requiring this specific isomer. The following represents a logical, literature-informed approach to its synthesis, drawing from established methods for related compounds.

Conceptual Synthetic Pathway

A plausible synthetic route could commence from a readily available starting material and proceed through key transformations to install the desired substituents.

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Synthetic Protocol (Hypothetical)

The following protocol is a generalized procedure based on known transformations of pyrimidines and should be optimized by a skilled synthetic chemist.[9]

-

Preparation of a 6-(trifluoromethyl)pyrimidine precursor: A suitable starting material, such as a substituted uracil, would first need to be synthesized or procured.

-

Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position could be achieved using various modern trifluoromethylating agents. The choice of reagent and reaction conditions would be critical to control regioselectivity.

-

Dichlorination: The resulting 6-(trifluoromethyl)pyrimidine derivative would then be subjected to chlorination to introduce the two chlorine atoms at the 4 and 5 positions. A common method for such transformations is heating with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[9] The reaction conditions (temperature, time) would need to be carefully controlled to achieve the desired dichlorination without over-chlorination or decomposition.

-

Purification: The crude product would likely be a mixture of isomers and byproducts. Purification by column chromatography on silica gel would be essential to isolate the desired this compound.

Part 3: Quality Control and Characterization

Rigorous quality control is imperative to ensure the identity and purity of any synthesized or procured chemical. For a potentially novel compound like this compound, a comprehensive analytical approach is required.

Analytical Techniques and Expected Data

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations (for a dichlorotrifluoromethylpyrimidine) |

| ¹H NMR | Structural elucidation by observing proton signals. | A single aromatic proton signal would be expected for the pyrimidine ring. The chemical shift would be influenced by the electron-withdrawing chlorine and trifluoromethyl groups. |

| ¹³C NMR | To determine the number and type of carbon atoms. | Signals corresponding to the pyrimidine ring carbons and the trifluoromethyl carbon would be observed. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[13] |

| ¹⁹F NMR | To confirm the presence and environment of the trifluoromethyl group. | A singlet for the CF₃ group is expected, with a chemical shift characteristic of a trifluoromethyl group attached to an aromatic ring.[13] |

| Mass Spectrometry (GC-MS or LC-MS) | To determine the molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₅HCl₂F₃N₂. The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be a key diagnostic feature. |

| HPLC/GC | To assess purity. | A single major peak should be observed, with the area percent indicating the purity of the compound. |

Exemplary Quality Control Protocols

-

Rationale: HPLC is a robust method for assessing the purity of non-volatile organic compounds. A reversed-phase method is generally suitable for halogenated aromatic compounds.

-

Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyrimidine ring absorbs (e.g., 254 nm).

-

Sample Preparation: Prepare a solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Analysis: Inject a small volume (e.g., 5 µL) and analyze the chromatogram for the presence of impurities. The purity is calculated based on the relative peak areas.

-

-

Rationale: GC-MS is an excellent technique for the analysis of volatile compounds, providing both retention time information for purity assessment and mass spectral data for structural confirmation.

-

Protocol:

-

GC Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Analysis: The resulting mass spectrum should be analyzed for the molecular ion and the characteristic isotopic pattern of the two chlorine atoms.

-

Part 4: Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Path Forward for Researchers

This compound represents a potentially valuable yet challenging building block for drug discovery and development. Its apparent scarcity in the commercial market necessitates a proactive approach from researchers, involving either collaboration with custom synthesis providers or in-house synthetic efforts. By leveraging the extensive knowledge base for related isomers and employing rigorous analytical and safety protocols, scientists can confidently incorporate this and other novel dichloro-(trifluoromethyl)pyrimidines into their research endeavors, paving the way for the discovery of next-generation therapeutics.

References

- Supporting Information for a relevant journal article.

-

Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

PubChem. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. [Link]

- Google Patents. Process for preparing 4,6-dichloro-pyrimidine.

- Google Patents.

-

PubChem. 2,4-Dichloro-6-methyl-5-(trifluoromethyl)pyrimidine. [Link]

-

Home Sunshine Pharma. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8. [Link]

-

Fisher Scientific. 4,6-Dichloro-5-fluoropyrimidine, 98%. [Link]

- Google Patents. Method for producing 4,6-dichloro-5-fluoropyrimidine.

- Google Patents.

-

ResearchGate. Design, Synthesis and characterization of novel pyrimidines bearing indole as antimicrobial agents. [Link]

-

PubChemLite. 4-chloro-6-(trifluoromethyl)pyrimidine (C5H2ClF3N2). [Link]

-

Elsevier. Reaxys Medicinal Chemistry. [Link]

-

MDPI. Design, Synthesis and Antitumor Evaluation of Novel Pyrazolopyrimidines and Pyrazoloquinazolines. [Link]

-

PMC. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

Sources

- 1. 4-Chloro-6-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 11542881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. anaxlab.com [anaxlab.com]

- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. 4,6-Dichloro-2-trifluoromethylpyrimidine , 98% , 705-24-8 - CookeChem [cookechem.com]

- 7. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. 2,4-Dichloro-6-(trifluoromethyl)pyrimidine , 95% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.cn]

- 9. 2,4-dichloro-6-(trifluoromethyl)pyrimidine | 16097-64-6 [chemicalbook.com]

- 10. 4,6-Dichloro-5-fluoropyrimidine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 11. arctomsci.com [arctomsci.com]

- 12. researchgate.net [researchgate.net]

- 13. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to De Novo Pyrimidine Synthesis: Pathways, Intermediates, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo synthesis of pyrimidines is a fundamental and highly conserved metabolic pathway essential for the production of nucleotides, the building blocks of DNA and RNA.[1][2] This process is critical for cell proliferation and genomic integrity.[1] Rapidly dividing cells, such as cancer cells, exhibit a significant upregulation of this pathway to meet their high demand for nucleotides, making the enzymes involved prime targets for therapeutic intervention.[1][] This guide provides a comprehensive exploration of the mammalian de novo pyrimidine synthesis pathway, detailing its core enzymatic reactions, the roles of key intermediates, and the intricate regulatory mechanisms that govern its flux. Furthermore, it delves into the clinical significance of this pathway in disease and outlines field-proven experimental methodologies for its investigation, offering a vital resource for professionals in biomedical research and drug development.

Introduction: The Centrality of Pyrimidine Synthesis in Cellular Homeostasis

Pyrimidine nucleotides—cytosine, uracil, and thymine—are indispensable for a multitude of cellular processes.[1] Beyond their canonical role as precursors for DNA and RNA synthesis, they are integral to the formation of phospholipids, UDP-sugars for glycosylation, and glycogen.[4] Cells can generate pyrimidines through two distinct routes: the de novo pathway, which builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine, and the salvage pathway, which recycles pre-existing pyrimidine bases.[1][2] While the salvage pathway is sufficient for most resting cells, the de novo pathway is crucial for highly proliferative cells, including those in cancerous tissues and activated lymphocytes.[5][6] This dependency underscores the pathway's significance as a target in oncology and immunology.[5][7]

This guide will systematically dissect the de novo pathway, from the initial commitment step to the formation of the first key pyrimidine nucleotide, uridine monophosphate (UMP), and its subsequent conversion to other essential pyrimidines.

The Core Pathway: A Step-by-Step Enzymatic Cascade

The de novo synthesis of UMP in mammals is a six-step process catalyzed by three key enzymatic entities, with distinct subcellular localizations that facilitate the channeling of intermediates.[2][8]

The Cytosolic Initiation: The Role of the CAD Multifunctional Protein

The first three steps of the pathway are catalyzed by a large, multifunctional protein known as CAD, named for its three enzymatic activities: C arbamoyl-phosphate synthetase II, A spartate transcarbamoylase, and D ihydroorotase.[9][10][11] This ~243 kDa polypeptide forms a hexameric complex in the cytoplasm.[9][11] The fusion of these activities into a single protein enhances catalytic efficiency by channeling the unstable intermediates directly from one active site to the next.[12]

-

Step 1: Carbamoyl Phosphate Synthesis. The pathway begins with the ATP-dependent synthesis of carbamoyl phosphate from glutamine (providing the nitrogen), bicarbonate (providing the carbon), and two molecules of ATP.[1][2][] This reaction, catalyzed by the Carbamoyl Phosphate Synthetase II (CPSII) domain of CAD, is the committed and rate-limiting step in mammalian pyrimidine synthesis.[1][8]

-

Step 2: Carbamoyl Aspartate Formation. The newly synthesized carbamoyl phosphate immediately reacts with aspartate to form N-carbamoyl aspartate. This reaction is catalyzed by the Aspartate Transcarbamoylase (ATCase) domain of CAD.[][10]

-

Step 3: Ring Closure to Form Dihydroorotate. The Dihydroorotase (DHOase) domain of CAD then catalyzes the cyclization of N-carbamoyl aspartate via an intramolecular condensation reaction, forming the six-membered pyrimidine ring structure, L-dihydroorotate.[2][13]

The Mitochondrial Link: Dihydroorotate Dehydrogenase (DHODH)

-

Step 4: Oxidation to Orotate. Dihydroorotate is transported to the mitochondria, where the fourth enzyme of the pathway, Dihydroorotate Dehydrogenase (DHODH) , resides.[8][14] DHODH is located on the outer surface of the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate.[14] This reaction is uniquely linked to the electron transport chain, using ubiquinone (Coenzyme Q) as an electron acceptor.[14][15] This connection highlights the interplay between cellular metabolism, bioenergetics, and nucleotide synthesis.[14]

The Final Cytosolic Steps: UMP Synthase (UMPS)

Orotate is transported back to the cytoplasm to complete the synthesis of UMP. The final two steps are catalyzed by another bifunctional enzyme, Uridine Monophosphate Synthase (UMPS) .[16][17]

-

Step 5: Formation of Orotidine 5'-Monophosphate (OMP). The Orotate Phosphoribosyltransferase (OPRT) domain of UMPS attaches the pyrimidine base (orotate) to a ribose-5-phosphate moiety donated by 5-phosphoribosyl-1-pyrophosphate (PRPP).[][16] The product of this reaction is orotidine 5'-monophosphate (OMP).

-

Step 6: Decarboxylation to Uridine 5'-Monophosphate (UMP). The OMP Decarboxylase (OMPDC) domain of UMPS catalyzes the final step, the decarboxylation of OMP to yield uridine 5'-monophosphate (UMP), the first fully formed pyrimidine nucleotide of the pathway.[][16][18]

Key Intermediates and Their Significance

-

Carbamoyl Phosphate: This high-energy intermediate is a critical metabolic node. The cytosolic pool, synthesized by CPSII, is committed to pyrimidine synthesis. This is distinct from the mitochondrial pool synthesized by CPSI, which is destined for the urea cycle.[13]

-

Orotate: The accumulation of orotate is a hallmark of certain metabolic disorders. Orotic aciduria, a rare genetic disease, results from a deficiency in the UMPS enzyme, leading to orotic acid buildup in the urine, megaloblastic anemia, and growth retardation.[1][2]

-

Uridine Monophosphate (UMP): As the first pyrimidine nucleotide produced, UMP is the central precursor for all other pyrimidine nucleotides.[] It can be sequentially phosphorylated to UDP and UTP.[19] UTP serves as a substrate for RNA synthesis and can be converted to Cytidine Triphosphate (CTP).[19] UDP is the precursor for deoxyuridine diphosphate (dUDP), which ultimately leads to the synthesis of thymidine triphosphate (dTTP) for DNA.[9][20]

Regulatory Mechanisms: Maintaining Nucleotide Homeostasis

The de novo pyrimidine synthesis pathway is exquisitely regulated to match cellular demand for nucleotides, thus conserving energy and resources.[1] Regulation occurs at multiple levels, including allosteric control and phosphorylation.

Allosteric Regulation

-

CAD (CPSII activity): The activity of the CPSII domain of CAD is a major control point.[1]

-

Feedback Inhibition: The downstream product UTP acts as a potent allosteric inhibitor, signaling that pyrimidine pools are sufficient.[1][10]

-

Activation: Conversely, 5-phosphoribosyl-1-pyrophosphate (PRPP), a substrate for both purine and pyrimidine synthesis, acts as an allosteric activator, signaling a need for nucleotide production.[10] ATP also acts as a positive effector.[2]

-

-

CTP Synthetase: The enzyme that converts UTP to CTP is subject to feedback inhibition by its own product, CTP.[1][19] This ensures a balanced ratio of uridine and cytidine nucleotides for RNA synthesis. GTP acts as an allosteric activator, helping to balance the pools of purine and pyrimidine nucleotides.[6][21]

Regulation by Phosphorylation

The activity of CAD is also modulated by growth factor-stimulated signaling pathways through reversible phosphorylation.[4]

-

MAP Kinase (MAPK): The MAPK pathway, often activated by growth factors, can phosphorylate CAD, leading to its activation and an increased rate of pyrimidine synthesis to support cell proliferation.[9][22]

-

Protein Kinase A (PKA): In contrast, PKA-mediated phosphorylation can be inhibitory, providing a mechanism to downregulate the pathway.[9][22]

-

mTORC1 Pathway: The mTORC1 pathway, a central regulator of cell growth, can activate CAD via S6 Kinase 1 (S6K1)-dependent phosphorylation, linking nutrient availability to nucleotide synthesis.[9][10]

Therapeutic Targeting and Drug Development

The heightened reliance of rapidly proliferating cells on de novo pyrimidine synthesis makes this pathway an attractive target for the development of anticancer and immunomodulatory drugs.[1][5][23]

| Target Enzyme | Drug Class / Example(s) | Mechanism of Action & Therapeutic Use |

| CAD (ATCase) | PALA (N-(Phosphonacetyl)-L-aspartate) | A transition-state analog inhibitor of aspartate transcarbamoylase. Studied in cancer clinical trials.[15] |

| DHODH | Leflunomide, Teriflunomide, Brequinar | Inhibit the oxidation of dihydroorotate, depleting pyrimidine pools.[14][24] Used in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[14][24] Brequinar has been investigated as an anticancer agent.[15] |

| UMPS (OMPDC) | Pyrazofurin | An inhibitor of OMP decarboxylase, studied for its anticancer properties.[15] |

| CTP Synthetase | Cyclopentenyl cytosine (CPEC) | An inhibitor of both CTPS1 and CTPS2, with potential applications in cancer therapy.[6] |

The rationale for targeting this pathway lies in creating a "pyrimidine-less" state in cancer cells or hyperactivated immune cells, thereby inhibiting their proliferation.[24][25] For example, DHODH inhibitors effectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, inhibiting tumor growth.[15][24] In acute myeloid leukemia (AML), DHODH inhibitors have shown promise by not only being cytotoxic but also promoting differentiation.[15]

Methodologies for Studying De Novo Pyrimidine Synthesis

Investigating the flux and regulation of this pathway requires a suite of robust biochemical and analytical techniques.

Experimental Protocol: DHODH Enzyme Activity Assay

This protocol describes a common spectrophotometric assay to measure the activity of DHODH, a key drug target.

Objective: To determine the enzymatic activity of DHODH in a mitochondrial preparation or with purified enzyme by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

-

Substrate: Dihydroorotate (DHO).

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).

-

Cofactor: Decylubiquinone.

-

Enzyme source: Isolated mitochondria or purified DHODH.

-

96-well microplate and spectrophotometer.

Methodology:

-

Prepare Reagents: Prepare stock solutions of DHO, DCIP, and decylubiquinone in appropriate solvents. Prepare fresh working solutions in Assay Buffer immediately before use.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

150 µL of Assay Buffer.

-

10 µL of decylubiquinone solution.

-

10 µL of DCIP solution.

-

10 µL of the enzyme sample (mitochondrial lysate or purified DHODH).

-

(For inhibitor studies): 10 µL of inhibitor solution (e.g., Brequinar) or vehicle control.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of the DHO substrate solution.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 600 nm (the wavelength at which oxidized DCIP absorbs) every 30 seconds for 10-15 minutes. The rate of DCIP reduction is directly proportional to DHODH activity.

-

Data Analysis: Calculate the rate of change in absorbance (ΔA600/min). Use the molar extinction coefficient of DCIP to convert this rate into specific activity (µmol/min/mg protein).

Quantification of Pathway Intermediates by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the low-abundance intermediates of the pyrimidine pathway in biological samples.[26][27][28]

Objective: To quantify levels of orotate, dihydroorotate, and other pyrimidine metabolites in cell extracts or biofluids.

Methodology Outline:

-

Sample Preparation:

-

Harvest cells and rapidly quench metabolism using cold methanol or similar solvent.

-

Perform metabolite extraction using a polar solvent system (e.g., 80% methanol).

-

Centrifuge to pellet debris and collect the supernatant.

-

Spike samples with stable-isotope-labeled internal standards for accurate quantification.[27]

-

-

Chromatographic Separation:

-

Inject the extracted metabolites onto a reverse-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Use a gradient of aqueous and organic mobile phases to separate the polar intermediates based on their physicochemical properties.[28]

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is directed into a tandem mass spectrometer (e.g., a triple quadrupole).

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For each analyte, a specific precursor ion (matching the metabolite's mass) is selected and fragmented, and a specific product ion is monitored.[27] This provides high specificity and sensitivity.

-

-

Quantification:

-

A standard curve is generated using known concentrations of each analyte.

-

The peak area of the analyte, normalized to its corresponding internal standard, is used to determine its concentration in the original sample by interpolating from the standard curve.[29]

-

Conclusion and Future Perspectives

The de novo pyrimidine synthesis pathway is a cornerstone of cellular metabolism, with profound implications for cell growth, proliferation, and disease. Its enzymes, particularly CAD and DHODH, represent validated and highly promising targets for therapeutic intervention in cancer and autoimmune disorders. A deep, mechanistic understanding of the pathway's biochemistry and regulation is paramount for the rational design of next-generation inhibitors. The continued application of advanced analytical techniques like LC-MS/MS will be crucial for elucidating the complex interplay between this pathway and other metabolic networks, and for discovering novel biomarkers and therapeutic strategies. As precision medicine evolves, targeting the specific metabolic vulnerabilities of diseased cells, such as their dependence on de novo pyrimidine synthesis, will undoubtedly become an increasingly powerful approach in the clinical arsenal.[5][30]

References

-

Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. (2023-10-18). Available from: [Link]

-

MDPI. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential. Available from: [Link]

-

Wikipedia. CAD protein. Available from: [Link]

-

PubMed. CAD, A Multienzymatic Protein at the Head of de Novo Pyrimidine Biosynthesis. Available from: [Link]

-

Frontiers in Oncology. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Available from: [Link]

-

Taylor & Francis Online. The multienzymatic protein CAD leading the de novo biosynthesis of pyrimidines localizes exclusively in the cytoplasm and does not translocate to the nucleus. Available from: [Link]

-

ResearchGate. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2025-09-12). Available from: [Link]

-

Patsnap Synapse. What are DHODH inhibitors and how do they work?. (2024-06-21). Available from: [Link]

-

Wikipedia. Pyrimidine metabolism. Available from: [Link]

-

PubMed. Cell cycle-dependent regulation of pyrimidine biosynthesis. Available from: [Link]

-

PubMed. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Available from: [Link]

-

MDPI Encyclopedia. Pyrimidine Biosynthetic Enzyme CAD. Available from: [Link]

-

Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. (2023-08-31). Available from: [Link]

-

DAV University. de novo synthesis of pyrimidine ribonucleotides. Available from: [Link]

-

NIH. Common regulatory control of CTP synthase enzyme activity and filament formation. Available from: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

Proteopedia. Uridine 5'-monophosphate synthase. (2021-01-07). Available from: [Link]

-

MDPI. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Available from: [Link]

-

MDPI. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation. Available from: [Link]

-

PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available from: [Link]

-

Wikipedia. Dihydroorotate dehydrogenase. Available from: [Link]

-

WikiGenes. uridine monophosphate synthetase - UMPS. Available from: [Link]

-

Wikipedia. CTP synthetase. Available from: [Link]

-

Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

-

Patsnap Synapse. What are DHODH modulators and how do they work?. (2024-06-21). Available from: [Link]

-

Journal of the American Chemical Society. Enzymatic De Novo Pyrimidine Nucleotide Synthesis. (2010-12-17). Available from: [Link]

-

Wikipedia. CTP synthase 1. Available from: [Link]

-

NIH. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Available from: [Link]

-

NIH. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates. Available from: [Link]

-

ResearchGate. Optimized MS/MS settings of pyrimidines and related metabolites. Available from: [Link]

-

NIH. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae. Available from: [Link]

-

PubMed. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023-04-04). Available from: [Link]

-

Wikipedia. Uridine monophosphate synthase. Available from: [Link]

-